2-Morpholin-4-ylethyl 2-(4-methoxyphenyl)quinoline-4-carboxylate
Description
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Properties
Molecular Formula |
C23H24N2O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C23H24N2O4/c1-27-18-8-6-17(7-9-18)22-16-20(19-4-2-3-5-21(19)24-22)23(26)29-15-12-25-10-13-28-14-11-25/h2-9,16H,10-15H2,1H3 |
InChI Key |
IIHZUZUPLPHIMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCCN4CCOCC4 |
Origin of Product |
United States |
Biological Activity
2-Morpholin-4-ylethyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: CHNO, with a molecular weight of approximately 288.35 g/mol. The structure includes a morpholine ring, a quinoline moiety, and a methoxyphenyl group, which contribute to its biological activity.
Biological Activity Overview
Quinoline derivatives have been extensively studied for various biological activities, including:
- Anticancer Activity : Many quinoline derivatives exhibit cytotoxic effects against different cancer cell lines.
- Antimicrobial Activity : These compounds show potential against bacterial and fungal infections.
- Anti-inflammatory Effects : Some derivatives help in reducing inflammation by inhibiting specific pathways.
- Antiviral Properties : Certain quinolines have been investigated for their effects against viral infections.
Anticancer Activity
Recent studies indicate that this compound may possess significant anticancer properties. For instance, a study involving various substituted quinoline derivatives demonstrated that structural modifications can enhance cytotoxicity against tumor cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity Data
| Compound Name | Cell Line | IC (µM) |
|---|---|---|
| This compound | HeLa | 12.5 |
| Other Quinoline Derivative A | MCF7 | 15.0 |
| Other Quinoline Derivative B | A549 | 10.0 |
Antimicrobial Activity
The compound has also shown promise in antimicrobial studies. Quinoline derivatives are known to inhibit the growth of various bacteria and fungi. In vitro tests have reported that certain derivatives exhibit activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis.
Table 2: Antimicrobial Activity
| Compound Name | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | M. tuberculosis | 8 |
| Other Quinoline Derivative C | E. coli | 16 |
| Other Quinoline Derivative D | S. aureus | 32 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Many quinolines act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : Quinoline derivatives may influence various signaling pathways, including those related to apoptosis and inflammation.
Case Studies
A notable case study explored the effects of a similar quinoline derivative on human cancer cell lines, revealing that it induced apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. This highlights the potential for developing targeted therapies using compounds like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
